1-(Pyridazin-4-yl)propan-1-one is an organic compound that features a pyridazine ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is classified under ketones due to its propanone backbone, which is characterized by the presence of a carbonyl group (C=O) adjacent to an alkyl group. The molecular formula for 1-(pyridazin-4-yl)propan-1-one is C₇H₈N₂O, with a molecular weight of approximately 136.15 g/mol. Its structure includes a pyridazine moiety at the fourth position of the propanone chain, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 1-(pyridazin-4-yl)propan-1-one can be achieved through various methods, typically involving the reaction of pyridazine derivatives with appropriate aldehydes or ketones. A common synthetic route involves:
For example, one method involves reacting 4-pyridazinecarboxaldehyde with isobutyraldehyde in the presence of sodium borohydride as a reducing agent in ethanol, yielding the desired product after purification steps like distillation or chromatography.
The molecular structure of 1-(pyridazin-4-yl)propan-1-one can be represented as follows:
1-(Pyridazin-4-yl)propan-1-one participates in several chemical reactions due to its functional groups:
The oxidation reaction typically requires acidic conditions to facilitate the conversion of the ketone functional group into a carboxylic acid. Similarly, reduction reactions are conducted under anhydrous conditions to ensure optimal yields.
The mechanism of action for 1-(pyridazin-4-yl)propan-1-one primarily revolves around its interactions with biological targets. The compound has been evaluated for its antiproliferative activity against various cancer cell lines, such as A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer).
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
1-(Pyridazin-4-yl)propan-1-one has potential applications across various scientific fields:
Research continues into its potential effects on biochemical pathways, suggesting that this compound could play a significant role in drug discovery and development efforts targeting various diseases .
The synthesis of 1-(pyridazin-4-yl)propan-1-one exploits the nucleophilic character of Grignard reagents toward carbonyl electrophiles. A key approach involves the reaction of pyridazine-4-carbonitrile with ethylmagnesium bromide, followed by hydrolysis, yielding a stable ketone intermediate. Alternatively, pyridazine-4-carboxylic acid derivatives undergo Friedel-Crafts acylation using propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to furnish the target ketone in moderate yields (typically 60–75%) [3].
Grignard addition to in situ-generated pyridazine-4-carboxaldehydes provides a streamlined pathway. For example, organomagnesium reagents (e.g., CH₃CH₂MgBr) add to the aldehyde carbonyl, and subsequent oxidation of the resulting secondary alcohol affords 1-(pyridazin-4-yl)propan-1-one. This method achieves higher regioselectivity compared to direct acylation, particularly for sterically hindered pyridazine derivatives [3] [8].
Table 1: Grignard Strategies for 1-(Pyridazin-4-yl)propan-1-one Synthesis
Starting Material | Grignard Reagent | Key Conditions | Yield Range |
---|---|---|---|
Pyridazine-4-carbonitrile | Ethylmagnesium bromide | Hydrolysis (H₃O⁺) | 65–78% |
Pyridazine-4-carboxaldehyde | Ethylmagnesium bromide | Oxidation (PCC/Dess-Martin) | 70–82% |
Pyridazine-4-carbonyl chloride | Ethylmagnesium bromide | Low temperature (-78°C) | 55–68% |
Aza-Michael additions enable C–N bond formation at the β-position of the propanone chain. Pyridazine nitrogen acts as an electron-withdrawing group, activating the α,β-unsaturated system in intermediates like 1-(pyridazin-4-yl)prop-2-en-1-one. Nitrogen nucleophiles (e.g., pyrazoles, imidazoles) undergo regioselective 1,4-addition under mild conditions [6] [9].
Chiral organocatalysts, such as derivatives of quinine, facilitate enantioselective aza-Michael additions. For instance, (8α,9S)-6′-Methoxycinchonan-9-amine with 1-hydroxy-2-naphthoic acid as a co-catalyst achieves up to 95% enantiomeric excess (ee) when adding pyrazoles to unsaturated ketones. This method constructs α-chiral amines adjacent to the ketone carbonyl, enabling access to pharmacologically relevant scaffolds [6].
Enantioselective synthesis of 1-(pyridazin-4-yl)propan-1-one derivatives employs chiral Lewis acid complexes. Rhodium-based catalysts (e.g., Λ-RhS), facilitate asymmetric conjugate additions or reductions. These catalysts coordinate to both the pyridazine nitrogen and ketone oxygen, activating the substrate while transferring chirality via a rigid transition state [4] [7].
Notably, catalysts like Λ-RhS operate at low loadings (0.5–2 mol%) in sustainable solvents (e.g., ethanol), achieving >99:1 enantiomeric ratios for β-substituted derivatives. The method tolerates diverse aryl and heteroaryl substituents on the nucleophile, making it suitable for generating stereochemically complex libraries. Reaction optimization studies confirm that higher substrate concentrations (0.25 M) do not compromise enantioselectivity [4] [7].
Table 2: Enantioselective Catalysis for Chiral Derivatives
Catalyst System | Reaction Type | Solvent | ee Range | Yield |
---|---|---|---|---|
Λ-RhS (0.5 mol%) | Conjugate addition | Ethanol | >99% | 95–98% |
Quinine-derived organocatalyst | Aza-Michael addition | Dichloromethane | 88–95% | 75–85% |
Cu-BOX complexes | β-Boration | Tetrahydrofuran | 90–94% | 70–80% |
Solid-phase synthesis (SPS) expedites the generation of 1-(pyridazin-4-yl)propan-1-one libraries. Wang resin-linked pyridazine carboxylates serve as anchors, allowing sequential nucleophilic additions and cyclizations. For example, immobilized 3-amino-3-(pyridazin-4-yl)propanoic acid undergoes cyclative cleavage with primary amines (e.g., benzylamine, alkylamines), forming dihydropyridopyrimidinone derivatives after resin release [5].
Key advantages include simplified purification and modular diversity introduction at three positions:
Oxime formation is a versatile strategy for diversifying 1-(pyridazin-4-yl)propan-1-one. Condensation with hydroxylamine hydrochloride in alcoholic solvents (e.g., ethanol, methanol) yields stable oximes at the ketone carbonyl. These adducts serve as:
Optimization studies reveal that electron-withdrawing substituents on the pyridazine ring accelerate oxime formation (reaction time: 2–4 hours). The reaction proceeds at room temperature without catalysts, achieving >90% conversion. Resulting oximes exhibit enhanced hydrolytic stability compared to the parent ketone, facilitating storage and biological screening [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1